molecular formula C19H18Cl3N3O3S B11713567 Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11713567
M. Wt: 474.8 g/mol
InChI Key: VDIAYXMVBDNUKA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with a molecular formula of C17H15Cl3N2O3S. This compound is known for its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the trichloromethyl amide. The final step involves the reaction of this intermediate with methyl 2-aminobenzoate under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding methyl derivative.

Scientific Research Applications

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group may also play a role in its biological activity by forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: This compound has a similar trichloromethyl group and is used as a sedative and hypnotic.

    Methyltrichlorosilane: Another compound with a trichloromethyl group, used in the production of siloxane polymers.

Uniqueness

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

474.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C19H18Cl3N3O3S/c1-11-7-3-4-8-12(11)15(26)24-17(19(20,21)22)25-18(29)23-14-10-6-5-9-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29)

InChI Key

VDIAYXMVBDNUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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